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molecular formula C11H14FNO2S B086861 1-(4-Fluorophenylsulfonyl)piperidine CAS No. 312-32-3

1-(4-Fluorophenylsulfonyl)piperidine

Cat. No. B086861
M. Wt: 243.3 g/mol
InChI Key: DZARDDKGQWNMKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06506901B2

Procedure details

A solution of piperidine (5.64 g, 66 mmol), diisopropylethyl amine (1 3.64 mL, 78 mmol), and p-fluorobenzenesulfonyl chloride (13.64 mL, 78 mmol) in THF at 0° C. was stirred for 2 hours at ambient temperature. The solvent was removed in vacuo and the crude reaction mixture was partitioned between ethyl acetate and water. The organic layer was washed with aqueous HCl, and brine. It was dried over sodium sulfate, and filtered. Removal of the solvent gave near quantitative yield of the title compound.
Quantity
5.64 g
Type
reactant
Reaction Step One
Quantity
3.64 mL
Type
reactant
Reaction Step One
Quantity
13.64 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(N(C(C)C)CC)(C)C.[F:16][C:17]1[CH:22]=[CH:21][C:20]([S:23](Cl)(=[O:25])=[O:24])=[CH:19][CH:18]=1>C1COCC1>[F:16][C:17]1[CH:22]=[CH:21][C:20]([S:23]([N:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)(=[O:25])=[O:24])=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
5.64 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
3.64 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
13.64 mL
Type
reactant
Smiles
FC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the crude reaction mixture
CUSTOM
Type
CUSTOM
Details
was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with aqueous HCl, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)S(=O)(=O)N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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